PDE9A Inhibition Potency Compared to Next-Lead Analog WYQ-46
The compound (WYQ-45) demonstrates an IC50 of 8 nM against human PDE9A. This represents a 1.33-fold decrease in potency compared to the next-lead analog from the same patent, compound WYQ-46, which exhibits an IC50 of 6 nM [1]. This data positions WYQ-45 as a highly potent inhibitor, but with a specific structural feature (N1-phenyl vs. N1-cyclopentyl) that may be favorable for optimizing physicochemical properties while maintaining single-digit nanomolar target engagement.
| Evidence Dimension | Inhibitory potency against human PDE9A enzyme |
|---|---|
| Target Compound Data | IC50 = 8 nM |
| Comparator Or Baseline | WYQ-46 (N1-cyclopentyl analog), IC50 = 6 nM |
| Quantified Difference | 1.33-fold less potent than WYQ-46 |
| Conditions | In vitro enzymatic assay; phosphodiesterase inhibition protocol as described in US9617269 [1]. |
Why This Matters
This provides a quantitative benchmark for users who need a PDE9A inhibitor with a specific potency window and a defined structural handle (N1-phenyl) for further derivatization.
- [1] BindingDB Entry BDBM317095 for US9617269, Compound WYQ-46. Affinity Data: IC50 = 6 nM. Assay Description: Inhibition of PDE9A. View Source
